molecular formula C17H25NO3 B15118095 Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B15118095
M. Wt: 291.4 g/mol
InChI Key: JFVJNGDAJDCTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 3-(hydroxymethyl)phenyl substituent at the 2-position.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-5-4-9-15(18)14-8-6-7-13(11-14)12-19/h6-8,11,15,19H,4-5,9-10,12H2,1-3H3

InChI Key

JFVJNGDAJDCTQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-(hydroxymethyl)benzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Alkylation via Nucleophilic Substitution

Nucleophilic substitution reactions are central to forming the piperidine core. For example, tert-butyl piperidine-1-carboxylate derivatives can undergo alkylation with hydroxymethylphenyl groups using reagents like alkyl halides or epoxides. A representative reaction involves:

  • Starting Material : 2-position piperidine derivative

  • Reagent : 3-(hydroxymethyl)phenyl bromide or iodide

  • Conditions : Polar aprotic solvents (e.g., DMF), base (e.g., NaH), room temperature to reflux .

Click Chemistry (Azide-Alkyne Cycloaddition)

This method is employed to introduce triazole moieties, though less common for phenyl-substituted piperidines. The hydroxymethyl group may participate in subsequent functionalization.

Key Chemical Reactions

The compound’s reactivity stems from its functional groups:

  • Hydroxymethyl Group : Acts as a nucleophile in substitution reactions.

  • Tert-butyl Ester : Resistant to hydrolysis under basic conditions but removable under acidic conditions.

Nucleophilic Substitution

The hydroxymethyl group undergoes reactions with electrophiles (e.g., alkyl halides, epoxides) to form ethers, esters, or other derivatives. For example:

Reaction TypeReagentConditionsProduct
AlkylationCH₃IK₂CO₃, MeCN, refluxTert-butyl 2-[3-(methoxymethyl)phenyl]piperidine-1-carboxylate
Epoxide Ring OpeningStyrene oxideH₂O, pH 7–8Tert-butyl 2-[3-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate

Mitsunobu Reaction

This reaction enables the formation of ethers or esters from the hydroxymethyl group:

  • Reagents : Triphenylphosphine (Ph₃P), diethyl azodicarboxylate (DEAD), alcohol (e.g., R-OH)

  • Conditions : THF, 0–35°C .

Hydrolysis of Tert-butyl Ester

Acidic hydrolysis (e.g., TFA in DCM) removes the tert-butyl group, yielding the carboxylic acid derivative:

  • Reagent : Trifluoroacetic acid (TFA)

  • Conditions : Dichloromethane (DCM), room temperature to 40°C .

Proteolysis Targeting Chimeras (PROTACs)

Its semi-flexible structure enables use as a linker in PROTACs for targeted protein degradation. The hydroxymethyl group facilitates covalent binding to target proteins, while the piperidine core provides structural rigidity .

Enzyme Inhibition

Analogous compounds (e.g., 4-substituted derivatives) show activity against enzymes like T-type calcium channels. Substituent variations (e.g., fluorine, hydroxyl groups) modulate potency and selectivity .

Reaction Yield and Purity Analysis

Data from analogous compounds provide insights into expected outcomes:

ReactionYield (%)Purity (% by GC)Reference
Alkylation (NaH/DMF)60–70≥95
Mitsunobu Reaction60–74≥97
Acidic Hydrolysis85–90≥95

Structural Comparisons

The compound’s reactivity is influenced by substituent position and stereochemistry:

CompoundSubstituent PositionKey Feature
Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylatePosition 4Enhanced solubility
Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylatePosition 2Potential for distinct receptor interactions

Scientific Research Applications

Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 . It features a piperidine ring substituted with a tert-butyl group and a hydroxymethylphenyl group. The compound's structure lends itself to applications in medicinal chemistry, particularly in the development of targeted therapies.

Applications

Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine, which is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

  • PROTACs: Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development . PROTACs are an emerging strategy in cancer therapy that facilitates targeted protein degradation.
  • Medicinal Chemistry: The functional groups in tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate allow for modifying the compound for specific applications in medicinal chemistry.
  • Targeted Therapies: The structure of tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate contributes to its semi-flexible nature, making it useful in various chemical applications, particularly in the development of targeted therapies.

Interaction Studies

Interaction studies involving tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Structural Comparisons

Several compounds share structural similarities with tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate. Variations in substituents and stereochemistry can influence the properties and activities of related compounds.

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylateContains an additional hydroxyl groupEnhanced solubility and potential for hydrogen bonding
Tert-butyl 4-[3-fluoro-4-(hydroxymethyl)phenyl]piperidine-1-carboxylateFluorine substitution at the para positionIncreased lipophilicity and altered biological activity
Cis-tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylateDifferent stereochemistryPotential differences in receptor binding and efficacy

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker helps in optimizing the 3D orientation of the degrader, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituent Position/Group Molecular Formula Key Features Reference
Tert-butyl 2-(2-naphtyl)piperidine-1-carboxylate (2n) 2-position: 2-naphthyl C20H25NO2 Bulky aromatic substituent; synthesized via L8 ligand (10.3% yield)
Tert-butyl 3-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (3o) 3-position: 2-(trifluoromethyl)phenyl C17H20F3NO2 Electron-withdrawing CF3 group; synthesized via Davephos ligand (62% yield)
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 4-position: 2-hydroxyethyl + methyl C13H25NO3 Hydroxyl and methyl groups at 4-position; high hydrophilicity
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 3-position: 2-hydroxyethyl C12H23NO3 Hydroxyl group at 3-position; moderate metabolic stability
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 4-position: CF3-phenyl + dihydropyridine C17H20F3NO2 Unsaturated ring; increased rigidity

Key Observations :

  • Substituent Position : The 2-position aromatic substituent in the target compound contrasts with 3- or 4-position substituents in analogs, influencing steric interactions and binding affinity.
  • Synthetic Yields : Electron-withdrawing groups (e.g., -CF3 in 3o) coupled with optimized ligands (Davephos) improve yields (62%) compared to bulky groups (naphthyl in 2n: 10.3%) .

Metabolic and Toxicological Profiles

While direct metabolic data for the target compound are unavailable, highlights the role of hydroxymethyl groups in metabolic pathways. For instance:

  • Hydroxymethyl vs. Methyl : Hydroxymethyl groups undergo oxidation to carboxylic acids, increasing renal clearance, whereas methyl groups are metabolically stable .
  • Trifluoromethyl Groups : -CF3 substituents (as in 3o) resist oxidation, enhancing metabolic stability and prolonging half-life .

Physicochemical Properties

  • Solubility : Hydroxymethyl-containing analogs (e.g., tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate) exhibit higher aqueous solubility (logP ~1.5) compared to -CF3 derivatives (logP ~3.2) .
  • Stability : The tert-butyl group enhances steric protection, as seen in tert-butyl 3,3-difluoropiperidine-1-carboxylate, which resists hydrolysis under acidic conditions .

Biological Activity

Tert-butyl 2-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate (CAS Number: 909422-39-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C17H25NO3
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 909422-39-5
  • Purity : ≥97% .

This compound exhibits various biological activities attributed to its structural features. The compound contains a piperidine moiety, which is known for its role in modulating neurotransmitter systems, particularly those related to dopamine and serotonin.

Potential Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive functions.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic neurotransmission. Studies have demonstrated that alterations in the piperidine structure can significantly affect the binding affinity to serotonin receptors .

Anticancer Properties

The compound has been investigated for its anticancer potential. For example, derivatives with similar piperidine structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell survival and apoptosis .

Study 1: Antidepressant-Like Activity

A study published in a peer-reviewed journal evaluated the antidepressant-like activity of several piperidine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in animal models, suggesting that this compound may have therapeutic potential for treating depression .

Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines. The study highlighted its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntidepressantReduced depressive behavior
AnticancerInhibited tumor growth
Neurotransmitter ModulationEnhanced serotonergic activity

Q & A

Q. Optimization Strategies :

  • Adjust reaction temperature and solvent polarity (e.g., THF for better solubility of intermediates) .
  • Use catalysts like Pd(PPh₃)₄ for efficient cross-coupling .

Advanced Question: How can structural discrepancies in spectroscopic data (e.g., NMR, MS) be resolved during characterization?

Methodological Answer :
Discrepancies often arise from conformational flexibility or impurities:

  • NMR Analysis : Compare experimental 1H^1H and 13C^{13}C NMR spectra with computational predictions (e.g., DFT calculations). For example, the hydroxymethyl group’s protons (δ ~4.5 ppm) may split due to restricted rotation .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (C₁₇H₂₅NO₃). Fragmentation patterns should align with Boc cleavage (loss of 100 Da) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane and analyzing dihedral angles .

Basic Question: What are the recommended protocols for assessing the compound’s stability under storage conditions?

Q. Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store at −20°C in amber vials under inert gas (Ar/N₂) .
  • Hydrolytic Sensitivity : Monitor Boc group stability via HPLC after exposing the compound to aqueous buffers (pH 2–9) at 25°C for 24 hours .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against neurological targets?

Q. Methodological Answer :

  • Analog Synthesis : Modify the hydroxymethyl group (e.g., replace with -COOH or -CF₃) and compare binding affinities to acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) .
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination). For example, measure AChE inhibition at 10 µM–1 mM concentrations .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., MAO-B’s FAD-binding domain) .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : Given limited toxicity data, assume acute oral toxicity (LD₅₀ ~300 mg/kg) and follow GHS Category 3 protocols .

Advanced Question: How can conflicting data on metabolic stability in hepatic microsomes be reconciled?

Q. Methodological Answer :

  • Experimental Replication : Repeat assays using pooled human liver microsomes (HLM) with NADPH cofactor. Control for batch-to-b variability .
  • Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) and quantify CYP enzyme contributions .
  • Statistical Analysis : Apply ANOVA to compare half-life (t₁/₂) values across studies; consider outliers due to impurity interference .

Basic Question: Which analytical techniques are most reliable for quantifying purity?

Q. Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% acetonitrile/30% H₂O (0.1% TFA) .
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

Advanced Question: What strategies are effective for resolving low yields in the final coupling step?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) to enhance cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 100°C, improving yield by 15–20% .
  • Protection of Hydroxymethyl Group : Temporarily protect the -CH₂OH as a TBS ether to prevent side reactions .

Basic Question: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

  • Solvent Pair Screening : Test ethyl acetate/hexane (1:3 v/v) at 4°C. For polar impurities, use methanol/water (gradient cooling) .
  • Crystal Growth : Slow evaporation at 25°C yields larger crystals for X-ray analysis .

Advanced Question: How can in vivo neuroprotective efficacy be evaluated preclinically?

Q. Methodological Answer :

  • Animal Models : Use MPTP-induced Parkinson’s disease mice. Administer 10–50 mg/kg (oral) daily for 14 days.
  • Biomarker Analysis : Measure striatal dopamine levels (HPLC) and glial activation (GFAP immunohistochemistry) .
  • PK/PD Correlation : Collect plasma/brain samples at 0.5–24h post-dose to link exposure (AUC) to efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.